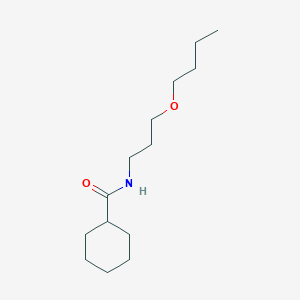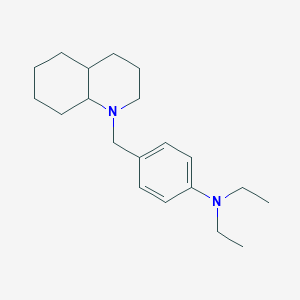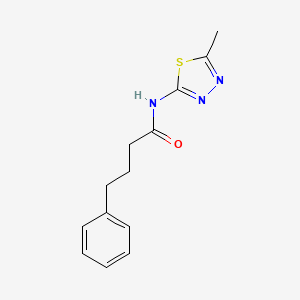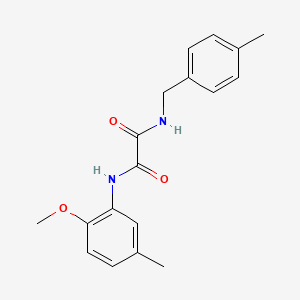
N-(3-butoxypropyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)cyclohexanecarboxamide, also known as BPC-157, is a synthetic peptide that is derived from a naturally occurring protein in the stomach called Body Protection Compound. It has been found to have therapeutic properties in various conditions such as wound healing, inflammation, and gastrointestinal disorders.
Mécanisme D'action
The exact mechanism of action of N-(3-butoxypropyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that it works by promoting angiogenesis, which is the process of forming new blood vessels. This promotes tissue repair and regeneration. N-(3-butoxypropyl)cyclohexanecarboxamide has also been shown to have a protective effect on the gastrointestinal tract by reducing inflammation and promoting healing.
Biochemical and Physiological Effects
N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also increases the expression of extracellular matrix proteins such as collagen and elastin, which are important for tissue repair and regeneration. N-(3-butoxypropyl)cyclohexanecarboxamide has also been shown to have antioxidant effects, reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-butoxypropyl)cyclohexanecarboxamide in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including high temperatures and acidic environments. This makes it a useful tool for studying tissue repair and regeneration in vitro. However, one limitation of using N-(3-butoxypropyl)cyclohexanecarboxamide in lab experiments is its cost. It is a relatively expensive peptide, which may limit its use in some research settings.
Orientations Futures
There are a number of future directions for research on N-(3-butoxypropyl)cyclohexanecarboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have a protective effect on the gastrointestinal tract, making it a potentially useful therapy for this condition. Another area of interest is its potential use in the treatment of musculoskeletal injuries. N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have a positive effect on tendon and ligament healing, making it a potential therapy for conditions such as tendinopathy and ligament injuries. Finally, there is also interest in exploring the potential use of N-(3-butoxypropyl)cyclohexanecarboxamide in the treatment of neurological conditions such as stroke and traumatic brain injury. N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, making it a potentially useful therapy for these conditions.
Conclusion
N-(3-butoxypropyl)cyclohexanecarboxamide is a synthetic peptide that has therapeutic properties in various conditions such as wound healing, inflammation, and gastrointestinal disorders. It has been extensively studied for its biochemical and physiological effects, and has shown promise as a potential therapy for a number of conditions. Future research on N-(3-butoxypropyl)cyclohexanecarboxamide may lead to the development of new treatments for a range of diseases and injuries.
Méthodes De Synthèse
N-(3-butoxypropyl)cyclohexanecarboxamide is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The amino acid sequence of N-(3-butoxypropyl)cyclohexanecarboxamide is Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
N-(3-butoxypropyl)cyclohexanecarboxamide has been extensively studied for its therapeutic properties in various conditions. It has been found to have a positive effect on wound healing, tendon and ligament healing, and bone healing. N-(3-butoxypropyl)cyclohexanecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it an attractive candidate for the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-3-11-17-12-7-10-15-14(16)13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXVDOGULUZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)

![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)